molecular formula C13H13Cl2N B13489680 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B13489680
M. Wt: 254.15 g/mol
InChI Key: DFNOCZQIJHQCQD-UHFFFAOYSA-N
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Description

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom at the 3’ position and a methyl group at the 4 position on the biphenyl structure, along with an amine group at the 3 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amine group to a different functional group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated or modified amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure can influence its binding affinity and specificity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-methylbiphenyl: Similar structure but lacks the amine group.

    3-Amino-4-methylbiphenyl: Similar structure but lacks the chlorine atom.

    4-Methylbiphenyl: Lacks both the chlorine and amine groups.

Uniqueness

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the presence of both the chlorine and amine groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10;/h2-8H,15H2,1H3;1H

InChI Key

DFNOCZQIJHQCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N.Cl

Origin of Product

United States

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